9-hydroxyundec-10-enoic Acid

Description

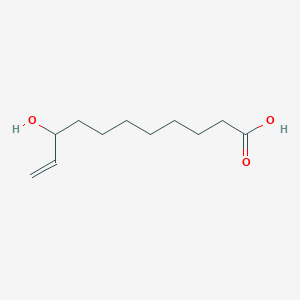

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

9-hydroxyundec-10-enoic acid |

InChI |

InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2,10,12H,1,3-9H2,(H,13,14) |

InChI Key |

CJUFNYIRKDOQMC-UHFFFAOYSA-N |

SMILES |

C=CC(CCCCCCCC(=O)O)O |

Canonical SMILES |

C=CC(CCCCCCCC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of 9 Hydroxyundec 10 Enoic Acid

Role as a Precursor or Metabolite in Oxidized Lipid Pathways

Evidence suggests that 9-hydroxyundec-10-enoic acid may function as a precursor or a metabolite within the intricate network of oxidized lipid pathways. These pathways are initiated by the oxygenation of polyunsaturated fatty acids, which can occur through either enzymatic or non-enzymatic processes. nih.gov

The biosynthesis of oxylipins typically begins with the release of fatty acids from membrane lipids. aocs.org These fatty acids are then oxidized by enzymes such as lipoxygenases (LOX) or α-dioxygenases (α-DOX), leading to the formation of fatty acid hydroperoxides. aocs.orgmdpi.com These hydroperoxides are unstable and serve as substrates for a variety of enzymes that produce a diverse array of oxylipins, including hydroxy fatty acids. nih.govaocs.org The formation of these compounds is a dynamic process that occurs both constitutively and in response to various stressors. nih.gov While the precise enzymatic steps leading to this compound have not been fully elucidated, its structure is consistent with it being a product of such oxidative lipid metabolism.

Biosynthesis and Biocatalytic Production of 9 Hydroxyundec 10 Enoic Acid

Microbial Production Strategies

Microbial systems, particularly engineered strains of Escherichia coli and Saccharomyces cerevisiae, have been developed to produce 9-hydroxyundec-10-enoic acid. These microorganisms serve as efficient whole-cell biocatalysts, capable of converting renewable feedstocks into the desired product.

Engineered Escherichia coli Biocatalytic Systems

Engineered Escherichia coli has emerged as a robust platform for the production of this compound. evitachem.complos.org These systems typically involve the overexpression of a cascade of enzymes that convert a precursor molecule, such as ricinoleic acid, into the final product. evitachem.com The genetic modification of E. coli allows for the introduction and optimization of specific metabolic pathways, enhancing both the yield and productivity of the biotransformation process. plos.orgresearchgate.net

For instance, research has demonstrated that co-expressing an alcohol dehydrogenase from Micrococcus luteus and a Baeyer-Villiger monooxygenase from Pseudomonas putida in E. coli can effectively catalyze the conversion of ricinoleic acid. plos.org Further engineering, such as activating the glutamic acid-dependent acid resistance system, has been shown to increase the product concentration by as much as 60%. plos.org In some engineered E. coli systems, the production of this compound and its co-product, n-heptanoic acid, has reached concentrations of approximately 20 mM with a productivity of 3.2 mM/h. researchgate.net

Recombinant Saccharomyces cerevisiae Approaches for De Novo Production

Recombinant Saccharomyces cerevisiae (baker's yeast) offers an alternative and attractive host for the de novo production of this compound. nih.govillinois.edu De novo synthesis refers to the production of the compound from simple carbon sources like glucose, rather than requiring a specific precursor like ricinoleic acid. nih.govillinois.edunih.gov This approach involves engineering the yeast's native fatty acid metabolism to generate the desired odd-numbered medium-chain fatty acids. nih.govillinois.edu

Researchers have successfully designed and constructed biosynthetic pathways in S. cerevisiae by introducing a hydroxy fatty acid cleavage pathway. nih.govillinois.edu This pathway includes an alcohol dehydrogenase from Micrococcus luteus, a Baeyer-Villiger monooxygenase from Pseudomonas putida, and a lipase (B570770) from Pseudomonas fluorescens. nih.govillinois.edu By optimizing these pathways and eliminating rate-limiting steps, engineered yeast strains have produced 9.68 mg/L of 11-hydroxyundec-9-enoic acid. nih.govillinois.edu This represents the first report of microbial de novo production of odd-numbered medium-chain fatty acids. illinois.edu

Substrate Utilization and Enzymatic Pathway Engineering

The efficiency of this compound production is heavily reliant on the choice of substrate and the engineering of the enzymatic pathways involved in its synthesis.

Biotransformation of Ricinoleic Acid as a Renewable Precursor

Ricinoleic acid, the primary fatty acid in castor oil, is a widely used renewable precursor for the biocatalytic production of this compound. evitachem.comresearchgate.netresearchgate.net The biotransformation process involves the enzymatic cleavage of the C18 ricinoleic acid molecule to yield the C11 this compound and a C7 co-product, n-heptanoic acid. researchgate.netresearchgate.net This conversion is typically achieved using whole-cell biocatalysts, such as engineered E. coli, which express the necessary enzymatic machinery. researchgate.net The use of ricinoleic acid is advantageous due to its abundance and relatively low cost.

Functional Characterization of Key Enzymes

The biocatalytic production of this compound from ricinoleic acid relies on a multi-enzyme cascade. The key enzymes in this pathway include:

Alcohol Dehydrogenase (ADH): An ADH, often sourced from Micrococcus luteus, catalyzes the initial oxidation of the hydroxyl group on ricinoleic acid to a ketone. plos.orgresearchgate.netnih.govresearchgate.net

Esterase: Finally, an esterase, for example from Pseudomonas fluorescens, hydrolyzes the ester intermediate to yield this compound and n-heptanoic acid. researchgate.netnih.gov

The efficient expression and activity of these enzymes are critical for maximizing product yield. researchgate.net

Optimization of Biotransformation Conditions for Enhanced Productivity

Optimizing the conditions of the biotransformation process is crucial for achieving high productivity and product titers. Key factors that are often manipulated include:

Substrate and Biocatalyst Concentration: Increasing the concentration of both the ricinoleic acid substrate and the microbial biocatalyst can lead to higher final product concentrations. researchgate.net

Energy Source Feeding: The continuous feeding of energy sources like glucose or glycerol (B35011) during the biotransformation can enhance the production of the intermediate (E)-11-(heptanoyloxy)undec-9-enoic acid. researchgate.netnih.gov This strategy facilitates the preparation of high-density cell biocatalysts and supplies necessary cofactors like NAD+ and NADPH. researchgate.netnih.gov For example, a glucose feeding strategy resulted in a 1.8-fold increase in product concentration and a 1.6-fold increase in productivity. nih.gov

Temperature and pH: These parameters are optimized to ensure the stability and activity of the enzymes and the viability of the microbial cells. evitachem.com

Through careful optimization of these parameters, significant improvements in the production of this compound can be achieved. For instance, fed-batch biotransformation with glycerol feeding has yielded up to 23.7 mM (4.7 g/L) of the product. researchgate.net

Table of Research Findings on this compound Production

| Microorganism | Production Strategy | Key Enzymes | Substrate | Product Titer | Productivity | Reference |

|---|---|---|---|---|---|---|

| Engineered E. coli | Whole-cell biotransformation | ADH, BVMO, Esterase | Ricinoleic Acid | ~20 mM | 3.2 mM/h | researchgate.net |

| Recombinant S. cerevisiae | De novo synthesis | ADH, BVMO, Lipase | Glucose | 9.68 mg/L | Not Reported | nih.govillinois.edu |

| Engineered E. coli | Fed-batch biotransformation with glycerol feeding | ADH, BVMO, Esterase | Ricinoleic Acid | 23.7 mM (4.7 g/L) | Not Reported | researchgate.net |

| Engineered E. coli | Glucose feeding strategy | ADH, BVMO | Ricinoleic Acid | 29.7 mM (intermediate) | 1.9 mM/h (intermediate) | nih.gov |

Chemo-Enzymatic Hybrid Methodologies for Enhanced Yield and Selectivity

Chemo-enzymatic hybrid methodologies combine the high selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful approach to overcome the limitations of purely biological or chemical synthesis routes for producing this compound and related compounds. These hybrid strategies are particularly effective in addressing issues like low yields, product toxicity, and the instability of enzymes under process conditions. sciepublish.comrsc.org

A prominent chemo-enzymatic route starts with the biotransformation of ricinoleic acid, the major fatty acid in castor oil. mdpi.com In a key biocatalytic step, recombinant E. coli cells expressing an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) convert ricinoleic acid into an ester intermediate, (Z)-11-(heptanoyloxy)undec-9-enoic acid. mdpi.comrsc.org This biocatalytic conversion circumvents the direct formation of more toxic products like n-heptanoic acid and 11-hydroxyundec-9-enoic acid, which can inhibit the microbial host. sciepublish.comrsc.org

Following the biotransformation, the ester intermediate is harvested and subjected to chemical derivatization. Several chemical steps can be employed to yield the desired products:

Transesterification: The ester intermediate can be treated with methanol (B129727) in the presence of a catalyst like dibutyltin (B87310) oxide (Bu₂SnO) to produce (Z)-11-hydroxyundec-9-enoic acid and methyl heptanoate (B1214049) in high yields (92% and 85%, respectively). mdpi.com

Alkaline Hydrolysis: The ester can also be hydrolyzed using a base like sodium hydroxide (B78521) (NaOH) to yield (Z)-11-hydroxyundec-9-enoic acid and heptanoic acid. mdpi.com

This sequential approach allows for the accumulation of a less toxic intermediate to high concentrations biocatalytically, followed by efficient chemical conversion to the final products. rsc.org For instance, the chemo-enzymatic process achieved a final product concentration of 53 mM with a volumetric productivity of 6.6 mM/h, which was significantly higher than the 20 mM and 3 mM/h, respectively, observed in a completely biological transformation process that was limited by product toxicity. rsc.org

Another example involves the enzymatic hydrolysis of castor oil to produce ricinoleic acid as a starting material. Lipases are commonly used for this step due to their high selectivity, which avoids the formation of byproducts like estolides under mild reaction conditions. jst.go.jpresearchgate.net The resulting ricinoleic acid can then be used in subsequent biocatalytic or chemical steps.

Hybrid methodologies also extend to the production of related valuable chemicals. For example, the ester intermediate from ricinoleic acid can be hydrogenated and then hydrolyzed to produce 11-hydroxyundecanoic acid, which can be further oxidized chemically to the industrially important monomer 1,11-undecanedioic acid. mdpi.comrsc.org

The table below summarizes key chemo-enzymatic approaches for producing this compound and its derivatives.

| Biocatalytic Step | Host/Enzyme | Chemical Step | Precursor | Final Product(s) | Reported Yield/Conversion |

| Oxidation/Esterification | Recombinant E. coli (ADH, BVMO) | Transesterification (MeOH, Bu₂SnO) | Ricinoleic acid | (Z)-11-hydroxyundec-9-enoic acid, Methyl heptanoate | 92% and 85%, respectively mdpi.com |

| Oxidation/Esterification | Recombinant E. coli (ADH, BVMO) | Hydrolysis (NaOH) | Ricinoleic acid | (Z)-11-hydroxyundec-9-enoic acid, Heptanoic acid | Good yield mdpi.com |

| Hydrolysis | Lipase (e.g., Lipozyme TL IM) | - | Castor oil | Ricinoleic acid | 96.2% conversion jst.go.jp |

| Allylic Hydroxylation | Light-activated P450 BM3 | - | 10-Undecenoic acid | (R)-9-hydroxy-10-undecenoic acid | 40% yield, 85% ee (R) nih.gov |

| Oxidation/Esterification | Recombinant E. coli (ADH, BVMO) | Hydrogenation (Raney®-Ni) then Hydrolysis (NaOH) | Ricinoleic acid | 11-Hydroxyundecanoic acid | Not specified mdpi.com |

These hybrid methodologies demonstrate the synergy between biocatalysis and chemical synthesis, enabling the efficient and selective production of valuable oleochemicals from renewable feedstocks.

Chemical Synthesis Methodologies for 9 Hydroxyundec 10 Enoic Acid

Established Organic Synthesis Routes

A classic method for synthesizing racemic 9-hydroxyundec-10-enoic acid is through the allylic oxidation of 10-undecenoic acid. nih.gov The Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent, is a well-known example of this type of transformation. wikipedia.org The reaction proceeds via an ene reaction mechanism where SeO₂ acts as an electrophile, abstracting a hydrogen atom from the allylic position (C9) of 10-undecenoic acid. wikipedia.org This is often performed in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This approach, while effective for producing a racemic mixture of the target compound, is considered environmentally taxing due to the generation of selenium-containing waste.

It has been noted that in some enzymatic and chemo-enzymatic systems, the allylic hydroxylation at the C9 position of 10-undecenoic acid is favored, sometimes with minor amounts of epoxidation at the terminal double bond. nih.govresearchgate.net For instance, oxidation of 10-undecenoic acid with the enzyme cytochrome P450 BM-3 under turnover conditions yields a mixture of 10,11-epoxyundecanoic acid and 9-hydroxy-10-undecenoic acid in a 10:90 ratio. researchgate.net

A racemic standard of 9-hydroxy-10-undecenoic acid can be prepared synthetically for characterization purposes through the allylic oxidation of 10-undecenoic acid using stoichiometric amounts of SeO₂ and tert-butyl peroxide. nih.gov

Esterification is a key reaction in the synthesis and modification of this compound and its precursors. evitachem.com The carboxylic acid group can be converted to an ester, such as a methyl ester, which can be advantageous for purification or subsequent reactions. nih.govsigmaaldrich.com This is typically achieved by reacting the fatty acid with an alcohol, like methanol (B129727), in the presence of an acid catalyst such as boron trichloride (B1173362) or hydrochloric acid. sigmaaldrich.comnih.gov The resulting fatty acid methyl esters (FAMEs) are stable and suitable for analysis by gas chromatography. sigmaaldrich.com

One synthetic route involves the methylation of 10-undecenoic acid first, followed by allylic oxidation of the resulting ester to yield the methyl ester of 9-hydroxy-10-undecenoic acid. nih.gov Alternatively, the allylic oxidation can be performed on the free acid, followed by methylation of the acid moiety using reagents like trimethylsilyldiazomethane. nih.gov

Derivatization is also employed in the context of bio-based synthesis. For example, (Z)-11-(heptanoyloxy)undec-9-enoic acid, an intermediate derived from the biotransformation of ricinoleic acid, can be converted to (Z)-11-hydroxyundec-9-enoic acid through transesterification with methanol in the presence of dibutyltin (B87310) oxide. mdpi.com This intermediate can also be hydrolyzed to yield (Z)-11-hydroxyundec-9-enoic acid and heptanoic acid. mdpi.com

| Method | Description | Key Reagents | Reference |

| Riley Oxidation | Allylic oxidation of 10-undecenoic acid to form a racemic mixture of this compound. | Selenium dioxide (SeO₂), tert-butyl hydroperoxide (TBHP) | nih.govwikipedia.org |

| Esterification | Conversion of the carboxylic acid group to an ester (e.g., methyl ester) for purification or further reaction. | Methanol, Acid Catalyst (e.g., BCl₃, HCl) | nih.govsigmaaldrich.comnih.gov |

| Transesterification | Conversion of an ester intermediate, derived from biotransformation, to the desired hydroxy acid. | Methanol, Dibutyltin oxide | mdpi.com |

Regioselective Allylic Oxidation of Undecenoic Acid (e.g., Riley Oxidation)

Development of Novel Synthetic Approaches

The synthesis of ω-hydroxy fatty acids can be accomplished using the "acetylenic zipper" reaction. google.com This reaction involves the isomerization of an internal alkyne to a terminal alkyne using a strong base like potassium or sodium aminopropylamine. google.commdpi.com Subsequent steps, including Jones oxidation, esterification, hydroboration, and oxidation, can then yield the desired ω-hydroxy fatty acid or its ester. google.com While this provides a general strategy for ω-hydroxy acids, its specific application to produce this compound from an alkyne precursor would require a carefully designed synthetic sequence.

Another approach involves the synthesis of terminal alkyne-functionalized α-hydroxy acids through the hydrolysis of cyanohydrin derivatives. acs.org This method has been shown to be compatible with the presence of a terminal alkyne group during sulfuric acid-catalyzed hydrolysis. acs.org

Approaches for Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of this compound is of significant interest, as the different enantiomers can have distinct biological activities. Biocatalytic methods have shown considerable promise in this area.

A light-activated hybrid P450 BM-3 enzyme, WT/L407C-Ru₁, has been used to hydroxylate 10-undecenoic acid exclusively at the allylic position. nih.govmdpi.com This enzymatic reaction produces the (R)-enantiomer of 9-hydroxy-10-undecenoic acid with a high enantiomeric excess (ee) of 85%. nih.govmdpi.com This highlights the advantage of biocatalysis over traditional chemical methods, which typically yield racemic mixtures. nih.gov The (R)-9-hydroxy-10-undecenoic acid obtained is a valuable synthon for the synthesis of various natural products. nih.gov

Another strategy for obtaining enantiomerically enriched products is through the combination of asymmetric allylic C-H oxidation and enzymatic resolution. scispace.com While not specifically detailed for this compound, this general approach allows for the synthesis of highly enantioenriched allylic acetates which can be precursors to chiral allylic alcohols. scispace.com Lipases are commonly used enzymes for the stereoselective hydrolysis or acylation of racemic starting materials in kinetic resolution processes. mdpi.com

| Method | Selectivity | Product | Enantiomeric Excess (ee) | Reference |

| Light-activated P450 BM-3 | Regioselective & Stereoselective | (R)-9-hydroxy-10-undecenoic acid | 85% | nih.govmdpi.com |

Molecular and Cellular Biological Activities of 9 Hydroxyundec 10 Enoic Acid

Antifungal Properties and Mechanisms in Plant Defense

9-hydroxyundec-10-enoic acid is a hydroxylated unsaturated fatty acid that has been identified as a component involved in the defense mechanisms of certain plants. nih.gov Hydroxy fatty acids, a class of oxylipins, are recognized for their antifungal capabilities and play a role in signaling, virulence, and stress responses in plants. nih.gov The presence of a hydroxyl group in the carbon chain of these fatty acids alters their physical and chemical properties, leading to increased viscosity and reactivity compared to their non-hydroxylated counterparts. nih.gov

The antifungal activity of fatty acids can be influenced by their carbon chain length and the presence of functional groups. nih.gov For instance, some studies suggest that the antifungal efficacy of hydroxy unsaturated fatty acids is enhanced when the hydroxyl group is located centrally within an 18-carbon chain. nih.gov While the precise mechanisms are still under investigation, it is proposed that the susceptibility of certain fungi to these compounds may be linked to the ergosterol (B1671047) content of their cytoplasmic membranes. nih.gov In general, the use of naturally derived fatty acids as antifungal agents is gaining interest as an environmentally friendly alternative to synthetic chemicals for controlling plant diseases. nih.gov

Modulation of Cellular Redox Homeostasis in Botanical Systems

Cellular redox homeostasis is a critical process in plants, involving a dynamic equilibrium between oxidizing and reducing reactions to regulate various biological functions. mdpi.com Plants possess robust antioxidant systems to manage reactive oxygen species (ROS) and maintain this balance, which is essential for signaling and adaptation to stress. frontiersin.org

While direct studies on the specific role of this compound in modulating redox homeostasis in botanical systems are limited, the broader class of fatty acids and their derivatives are known to participate in these processes. Fatty acids are precursors to signaling molecules that can influence the redox state of the cell. frontiersin.org For example, they are involved in the biosynthesis of compounds that can act as antioxidants or participate in signaling cascades triggered by oxidative stress. frontiersin.org The metabolism of fatty acids itself can generate ROS, but also provides the necessary components for building and maintaining the cellular machinery that counteracts oxidative damage. mdpi.com The interplay between fatty acid metabolism and redox-sensitive signaling pathways is crucial for a plant's ability to respond to environmental challenges. frontiersin.org

Induction of Apoptosis in Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer)

Research has demonstrated that this compound, also referred to as ω-hydroxyundec-9-enoic acid (ω-HUA) in some studies, can induce apoptosis, or programmed cell death, in certain cancer cell lines, including non-small cell lung cancer (NSCLC) cells. nih.govkoreascience.kr This pro-apoptotic activity suggests its potential as a candidate for further investigation in oncology. evitachem.com

Reactive Oxygen Species (ROS) Generation and Signaling

A key mechanism underlying the apoptotic effect of this compound is the generation of reactive oxygen species (ROS). nih.gov Treatment of cancer cells with this compound leads to a significant increase in intracellular ROS levels. nih.gov ROS are chemically reactive molecules containing oxygen that, at high concentrations, can induce oxidative stress, leading to cellular damage and triggering cell death pathways. mdpi.com The role of ROS in this context is crucial, as the use of ROS scavengers, such as N-acetyl-L-cysteine (NAC), has been shown to inhibit the apoptotic cell death induced by this compound. nih.govnih.gov This indicates that ROS generation is a critical upstream event in the signaling cascade leading to apoptosis. nih.gov In breast cancer cells, it has been shown that this compound sequentially causes the production of mitochondrial ROS, which then leads to the activation of AMP-activated protein kinase (AMPK), thereby inducing apoptosis. nih.gov

Endoplasmic Reticulum (ER) Stress Response Activation

The accumulation of ROS can lead to stress in the endoplasmic reticulum (ER), a cellular organelle responsible for protein folding and modification. mdpi.com Treatment with this compound has been shown to significantly induce the ER stress response in non-small cell lung cancer cells. nih.gov ER stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which activates a signaling network known as the unfolded protein response (UPR). mdpi.com Key markers of ER stress, such as the transcription factor CHOP, are upregulated following treatment with this compound. nih.govmdpi.com The inhibition of ER stress has been found to significantly reduce the apoptosis induced by this fatty acid, highlighting the importance of this pathway. nih.gov The connection between ROS and ER stress is evident, as scavenging ROS also mitigates the ER stress signals, suggesting that ROS acts as a trigger for ER stress in this apoptotic pathway. nih.gov

Activation of Caspase Cascades and Programmed Cell Death Pathways

The induction of apoptosis by this compound culminates in the activation of caspases, a family of proteases that execute the process of programmed cell death. nih.gov In non-small cell lung cancer cells, treatment with this compound leads to the cleavage, and therefore activation, of initiator caspases like caspase-9 and executioner caspases such as caspase-6. nih.govscientificarchives.com The activation of these caspases is a downstream event following ER stress. nih.gov

Furthermore, the activation of the caspase cascade leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govnih.gov In breast cancer cells, this compound treatment resulted in increased levels of cleaved caspase-3 and PARP proteins. nih.gov The apoptotic process induced by this fatty acid also involves the regulation of the Bcl-2 family of proteins, with a downregulation of the anti-apoptotic member Bcl-2 and an upregulation of the pro-apoptotic member Bax. nih.gov This shift in the balance of Bcl-2 family proteins contributes to the loss of mitochondrial membrane potential and the release of cytochrome c, which further propagates the caspase cascade. nih.gov

Table of Apoptotic Effects of this compound in Cancer Cells

| Cell Line | Key Molecular Event | Outcome |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Increased Reactive Oxygen Species (ROS) | Induction of Apoptosis |

| Non-Small Cell Lung Cancer (NSCLC) | Endoplasmic Reticulum (ER) Stress | Activation of Programmed Cell Death |

| Non-Small Cell Lung Cancer (NSCLC) | Cleavage of Caspase-6 and Caspase-9 | Execution of Apoptosis |

| Breast Cancer | Mitochondrial ROS Production | Induction of Apoptosis |

| Breast Cancer | AMPK Activation | Regulation of Apoptosis |

| Breast Cancer | Cleavage of Caspase-3 and PARP | Execution of Apoptosis |

| Breast Cancer | Downregulation of Bcl-2, Upregulation of Bax | Promotion of Apoptosis |

Derivatization and Structural Modification of 9 Hydroxyundec 10 Enoic Acid for Research

Functionalization of the Alkenyl Moiety

The terminal double bond in 9-hydroxyundec-10-enoic acid is a key site for chemical transformations, enabling the introduction of new functional groups and the alteration of the carbon chain length.

Regioselective Dihydroxylation Reactions

The conversion of the terminal alkene of this compound to a vicinal diol (a 1,2-diol) can be achieved through dihydroxylation reactions. These reactions are crucial for producing polyols, which are important monomers for polyesters and polyurethanes. While specific studies on the regioselective dihydroxylation of this compound are not extensively detailed in the provided results, the dihydroxylation of similar unsaturated fatty acids is a well-established process. google.com For instance, the dihydroxylation of oleic acid to 9,10-dihydroxystearic acid is a known transformation. google.com This suggests that similar methods, potentially employing reagents like potassium permanganate (B83412) or osmium tetroxide, could be applied to this compound to yield 9,10,11-trihydroxyundecanoic acid. google.com

Enzymatic approaches also offer a promising route for regioselective hydroxylation. For example, a mutant of the P450 BM3 monooxygenase, A74G/L188Q, has been shown to catalyze the allylic hydroxylation of 10-undecenoic acid to produce (S)-9-hydroxy-10-undecenoic acid with high yield and enantioselectivity. researchgate.net This highlights the potential of biocatalysis to achieve highly specific oxidations on this type of substrate.

Oxidative Cleavage for Shorter-Chain Derivatives

Oxidative cleavage of the double bond in this compound offers a direct route to shorter-chain bifunctional molecules. This process typically involves breaking the carbon-carbon double bond to form carboxylic acids or aldehydes. While direct oxidative cleavage of this compound is not explicitly detailed, the oxidative cleavage of related unsaturated fatty acids like oleic acid is a common industrial process used to produce azelaic acid and pelargonic acid. mdpi.commdpi.com This transformation can be achieved using strong oxidizing agents like ozone (ozonolysis) or hydrogen peroxide in the presence of a catalyst. mdpi.com

The oxidative cleavage of the diol derivative, 9,10-dihydroxystearic acid, has been studied using oxygen and copper oxide-based heterogeneous catalysts. d-nb.info This two-step process, involving initial dihydroxylation followed by oxidative cleavage, could be a viable strategy for converting this compound into shorter-chain dicarboxylic acids and other valuable derivatives.

Conversion to Value-Added Chemical Intermediates

The strategic modification of this compound can lead to the synthesis of important chemical intermediates, such as α,ω-dicarboxylic acids and ω-aminocarboxylic acids, which are precursors for various polymers.

Synthesis of Alpha, Omega-Dicarboxylic Acids

Alpha, omega-dicarboxylic acids are linear dicarboxylic acids with carboxyl groups at both ends of the hydrocarbon chain. They are key monomers in the production of polyamides and polyesters. The conversion of this compound to an α,ω-dicarboxylic acid would likely involve the oxidation of both the terminal alkene and the secondary hydroxyl group.

One potential pathway involves the initial oxidative cleavage of the double bond to form a nine-carbon dicarboxylic acid, azelaic acid (nonanedioic acid). Subsequently, the hydroxyl group at the other end of the molecule would need to be oxidized to a carboxylic acid. A chemo-enzymatic approach has been demonstrated for the synthesis of 1,11-undecanedioic acid from a related compound. mdpi.com This involved the hydrogenation of the double bond followed by oxidation of the terminal hydroxyl group. mdpi.com While starting from this compound would lead to a different dicarboxylic acid, the general principle of oxidizing both ends of the molecule remains relevant.

Biotransformation pathways have been developed to produce α,ω-dicarboxylic acids from long-chain fatty acids. google.comepo.org For instance, a multi-step enzymatic cascade has been used to produce sebacic acid (1,10-decanedioic acid) from oleic acid. researchgate.net Similar biocatalytic systems could potentially be engineered to convert this compound into the corresponding C11 α,ω-dicarboxylic acid.

| Starting Material | Target Product | Key Transformation Steps | Reference |

| (Z)-11-(heptanoyloxy)undec-9-enoic acid | 1,11-undecanedioic acid | Hydrogenation, Hydrolysis, Oxidation | mdpi.com |

| Ricinoleic acid | α,ω-undec-2-enedioic acid | Multi-step biotransformation | epo.org |

| Oleic acid | Sebacic acid (1,10-decanedioic acid) | Multi-step enzymatic cascade | researchgate.net |

Preparation of Omega-Aminocarboxylic Acids

Omega-aminocarboxylic acids are bifunctional molecules containing both a terminal amine group and a terminal carboxylic acid group. These are essential monomers for the synthesis of polyamides, such as Nylon. The synthesis of ω-aminocarboxylic acids from this compound would necessitate the conversion of the hydroxyl group into an amine group.

A common strategy for this transformation is a multi-step process involving oxidation of the alcohol to a ketone, followed by reductive amination or conversion to an oxime and subsequent reduction. Biocatalytic methods employing ω-transaminases are also a powerful tool for this conversion. For example, 9-hydroxynonanoic acid has been converted to 9-aminononanoic acid using an alcohol dehydrogenase and a ω-transaminase. sciepublish.com

A patent describes a method for producing ω-amino fatty acids from long-chain fatty acids through biotransformation, suggesting the possibility of producing α-aminoundec-9-enoic acid from ricinoleic acid. epo.org This indicates the potential for developing biocatalytic routes to convert this compound into the corresponding ω-aminocarboxylic acid.

| Starting Material | Target Product | Key Transformation Steps | Reference |

| 9-hydroxynonanoic acid | 9-aminononanoic acid | Oxidation (Alcohol dehydrogenase), Amination (ω-transaminase) | sciepublish.com |

| Ricinoleic acid | α-aminoundec-9-enoic acid | Biotransformation | epo.org |

| (Z)-11-(heptanoyloxy)undec-9-enoic acid | 11-aminoundecanoic acid | Derivatization | mdpi.com |

Analytical Characterization and Quantification in Academic Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation

Structural elucidation is the process of determining the precise arrangement of atoms within a molecule. For 9-hydroxyundec-10-enoic acid, this involves confirming the 11-carbon chain, the positions of the carboxylic acid, hydroxyl group, and the terminal double bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons. mdpi.com For a definitive structural assignment, two-dimensional (2D) NMR experiments are employed.

¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Key signals for this compound include the protons of the vinyl group (H-10 and H-11), the proton on the carbon bearing the hydroxyl group (H-9), and the protons adjacent to the carbonyl group (H-2).

¹³C NMR: Shows the number of chemically distinct carbon atoms. The spectrum would clearly show the carbonyl carbon (C-1), the two alkene carbons (C-10, C-11), the carbon attached to the hydroxyl group (C-9), and the remaining aliphatic carbons. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between H-9 and the protons on C-8 and C-10, helping to pinpoint the location of the hydroxyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. sdsu.edu It provides unambiguous assignment of each proton signal to its corresponding carbon, confirming the C-H framework of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining stereochemistry, such as the geometry around the double bond or the relative configuration at the chiral center (C-9).

Table 1: Representative NMR Data for Hydroxyundecenoic Acid Derivatives

Note: Specific shifts for this compound can vary based on solvent and experimental conditions. The data below is representative for a similar structural motif, (Z)-11-hydroxyundec-9-enoic acid, to illustrate expected signals. mdpi.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| 1 | - (no proton) | ~179.4 | HMBC to H-2 |

| 2 | ~2.33 (t) | ~34.0 | COSY with H-3; HSQC to C-2 |

| 3-8 | ~1.28-1.65 (m) | ~24.6-29.4 | COSY within chain; HSQC to respective carbons |

| 9 | ~5.5 (m) | ~128.1 | COSY with H-10; HSQC to C-9 |

| 10 | ~5.6 (m) | ~133.1 | COSY with H-9; HSQC to C-10 |

| 11 | ~4.19 (d) | ~58.4 | HSQC to C-11 |

| OH | ~6.67 (broad s) | - | - |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the carboxylic acid and hydroxyl groups of this compound are typically derivatized (e.g., silylation) to increase volatility and thermal stability. jfda-online.com The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural identification. avantiresearch.com

High-Resolution MS (HRMS): This technique measures molecular mass with very high accuracy. hmdb.ca It allows for the determination of the precise elemental formula (C₁₁H₂₀O₃) by distinguishing it from other molecules with the same nominal mass. This is crucial for confirming the identity of the compound in complex biological or chemical samples.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | nih.gov |

| Average Molecular Weight | 200.27 g/mol | nih.gov |

| Monoisotopic Mass | 200.14124450 Da | nih.gov |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is highly effective for identifying functional groups. msu.edu For this compound, FTIR can confirm the presence of the hydroxyl (O-H), carbonyl (C=O), and alkene (C=C) groups.

Crucially, the geometry of the double bond can be inferred from the "out-of-plane" C-H bending vibrations in the 1000-600 cm⁻¹ region. spectroscopyonline.com A terminal (monosubstituted) alkene, such as the one in this compound, gives rise to two strong, characteristic bands around 990 cm⁻¹ and 910 cm⁻¹. spectroscopyonline.com The presence of this pair of bands is a reliable indicator of the C-9 hydroxyl and C-10/C-11 terminal double bond structure.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Very broad |

| O-H Stretch | Alcohol | 3200-3600 | Broad |

| C-H Stretch | sp² (Alkene) | 3000-3100 | Sharp, medium |

| C-H Stretch | sp³ (Alkane) | 2850-3000 | Strong |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, sharp |

| C=C Stretch | Alkene | 1630-1660 | Medium |

| C-H Out-of-Plane Bend | Terminal Alkene | 990 & 910 | Strong, sharp |

Mass Spectrometry (e.g., GC-MS, High-Resolution MS)

Methods for Purity and Stereochemical Analysis

Beyond structural confirmation, analytical methods are required to assess the purity of a sample and determine its stereochemical composition, as the molecule contains a chiral center at the C-9 position.

GC-MS is a standard method for validating the purity of volatile or derivatized compounds. In a typical analysis, a sample of derivatized this compound is injected into the gas chromatograph. jmb.or.kr The components of the sample are separated as they travel through a long capillary column. innovatechlabs.com A pure sample should ideally yield a single, sharp peak in the resulting chromatogram. innovatechlabs.com The retention time of this peak is characteristic of the compound under the specific analytical conditions. The mass spectrometer then confirms that the peak corresponds to the mass and fragmentation pattern of the target molecule. The presence of additional peaks indicates impurities, and their relative peak areas can be used to estimate their concentration. avantiresearch.com

The C-9 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)-9-hydroxyundec-10-enoic acid and (S)-9-hydroxyundec-10-enoic acid. These enantiomers often have different biological activities.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating and quantifying enantiomers. merckmillipore.comnih.gov The CSP is a column packing material that is itself chiral. mdpi.com As the mixture of enantiomers passes through the column, one enantiomer interacts more strongly with the chiral phase than the other, causing it to travel more slowly. chromatographyonline.com This differential interaction results in different retention times, allowing the two enantiomers to be separated and detected as distinct peaks. Common CSPs are based on derivatives of polysaccharides (like cellulose (B213188) or amylose), proteins, or cyclodextrins. mdpi.com By comparing the area under each peak, the enantiomeric excess (ee) of the sample can be accurately determined.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to determine the enantiomeric excess (ee) of chiral molecules like this compound. nifdc.org.cn This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. nifdc.org.cn The resulting CD spectrum is unique to a specific enantiomer, and the magnitude of the CD signal is directly proportional to its concentration.

In the analysis of this compound, CD spectroscopy can be employed to ascertain the stereochemical outcome of a chemical synthesis or a biocatalytic process. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the relative amounts of the (R) and (S)-enantiomers can be determined, and thus the enantiomeric excess can be calculated. nifdc.org.cn Fourier transform vibrational circular dichroism (FT-VCD) has emerged as an advanced application of this principle, allowing for the real-time monitoring of changes in enantiomeric excess during a reaction. nih.gov This can be particularly valuable in studying the stereoselectivity of enzymes involved in the production of this compound. nih.govacs.org The accuracy of determining enantiomeric excess using vibrational optical activity techniques can be very high, with some methods achieving an accuracy of 0.05% to 0.22%. mdpi.com

Optimized Analytical Methodologies for Biotransformation Monitoring

Monitoring the biotransformation processes that produce this compound requires robust and efficient analytical methods. Gas chromatography is a cornerstone technique in this area, often coupled with a flame ionization detector (FID) for quantification.

Development of Gas Chromatography-Flame Ionization Detection (GC-FID) Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely accepted and cost-effective platform for the analysis of fatty acids and their derivatives, including this compound. jmb.or.krjmb.or.kr The development of GC-FID protocols is essential for the reliable and rapid quantification of substrates, intermediates, and products in biotransformation research. jmb.or.kr Due to the high boiling points and polarity of hydroxy fatty acids, derivatization is typically required to convert them into more volatile and less polar compounds suitable for GC analysis. jppres.comnih.gov

A common derivatization technique is the conversion of the fatty acids to their corresponding fatty acid methyl esters (FAMEs). jppres.comnih.gov Research has focused on optimizing GC-FID methods for analyzing long-chain carboxylic acids by improving derivatization and extraction procedures. jmb.or.kr For instance, studies have shown that adjusting the ratio of derivatizing agents can lead to higher peak intensity and reproducibility. jmb.or.krresearchgate.net The chromatographic conditions, such as the type of column, temperature program, and gas flow rates, are carefully optimized to achieve good separation of the target analytes. jppres.comschebb-web.de

Below is a table summarizing typical GC-FID conditions used for the analysis of fatty acid derivatives.

| Parameter | Condition | Source |

| Column | Capillary column (e.g., 30 m x 0.53 mm) with a polar stationary phase like fused silica (B1680970) or FAMEWAX. | jppres.comschebb-web.de |

| Injector Temperature | 250°C - 275°C | jppres.comschebb-web.de |

| Detector Temperature | 280°C | jppres.com |

| Oven Temperature Program | Initial temperature of 120-140°C, ramped to a final temperature of 220-230°C. | jppres.comschebb-web.de |

| Carrier Gas | Nitrogen or Helium | jppres.comschebb-web.de |

| Flow Rate | 1.3 - 1.5 mL/min | jppres.comschebb-web.de |

Enhancements in Extraction and Derivatization Procedures for Complex Matrices

The analysis of this compound from complex biological matrices, such as fermentation broths, requires efficient extraction and derivatization procedures to remove interfering substances and ensure accurate quantification. jmb.or.kr Traditional methods often involve liquid-liquid extraction with hydrophobic solvents like ethyl acetate. jmb.or.krresearchgate.net However, recent advancements have focused on developing simpler and more reproducible methods.

One significant enhancement involves changing the derivatization reagent mixture. For example, altering the ratio of pyridine (B92270) to N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) from 1:3 to 9:1 has been shown to improve peak intensity and reproducibility for related long-chain carboxylic acids. jmb.or.krresearchgate.net

Another key improvement is in the extraction solvent system. The use of water containing a surfactant like Tween 80 has demonstrated high relative extraction efficiency (90.4-99.9%) and good reproducibility (2-7% CV) for ω-hydroxyundec-9-enoic acid compared to ethyl acetate. jmb.or.krjmb.or.kr This aqueous extraction method avoids phase separation issues and streamlines the sample preparation process. jmb.or.kr

The table below outlines the comparison between a traditional and an enhanced extraction and derivatization method for ω-hydroxyundec-9-enoic acid. jmb.or.krjmb.or.krresearchgate.net

| Step | Traditional Method | Enhanced Method | Advantage of Enhanced Method | Source |

| Extraction Solvent | Ethyl acetate | Water with 100 mM Tween 80 | Prevents phase separation, simplifies procedure. | jmb.or.krjmb.or.kr |

| Derivatization Reagents Ratio (Pyridine:MSTFA) | 1:3 | 9:1 | Higher peak intensity, better reproducibility. | jmb.or.krresearchgate.net |

These optimized protocols facilitate more reliable and high-throughput analysis, which is crucial for monitoring the efficiency of biotransformation processes for producing valuable compounds like this compound. jmb.or.kr

Comparative Biochemical and Ecological Contexts of 9 Hydroxyundec 10 Enoic Acid

Relationship to Other Hydroxy and Keto Fatty Acids

The structure and function of 9-hydroxyundec-10-enoic acid can be better understood when compared with other naturally occurring fatty acids that possess similar chemical features, such as hydroxyl or keto groups. These analogues, varying in carbon chain length, provide a framework for contextualizing its potential biological significance.

Shorter-chain fatty acids with related structures are well-documented for their roles as semiochemicals, particularly as honeybee pheromones.

Structural Comparison : this compound is a medium-chain hydroxy fatty acid with an 11-carbon backbone. evitachem.comnih.gov Its closest shorter-chain structural analogue is 9-hydroxydec-2-enoic acid (9-HDA), which has a 10-carbon chain. Both are secondary alcohols with a hydroxyl group at the C-9 position. nih.gov A key difference, apart from chain length, is the position of the double bond. In this compound, the unsaturation is at the terminal position (C10-C11), whereas in 9-HDA, it is typically at the C-2 position (trans-2-enoic acid). nih.gov

Another critical analogue is (E)-9-oxodec-2-enoic acid (9-ODA), also known as "queen substance". wikipedia.orgmedchemexpress.com It shares the 10-carbon chain of 9-HDA but features a ketone group at C-9 instead of a hydroxyl group. wikipedia.org 9-HDA is a direct precursor to 9-ODA via oxidation.

Functional Comparison : The functions of 9-HDA and 9-ODA are extensively studied within the context of honeybee (Apis mellifera) colonies. 9-ODA is a primary pheromone secreted by the queen bee that regulates social order. wikipedia.org It acts as a sex attractant for male drones and suppresses the development of ovaries in worker bees, ensuring their sterility. wikipedia.org The function of 9-ODA is significantly enhanced when it is present along with 9-HDA; the combination is crucial for the full inhibitory effect on worker bee ovaries. wikipedia.org 9-HDA itself is found naturally in royal jelly and is considered biologically active, particularly the (9S) enantiomer. While this compound has been isolated from plant sources like Corchorus olitorius, a defined pheromonal or semiochemical role comparable to its 10-carbon analogues has not been established. nih.gov

A summary of these structural and functional comparisons is presented in the table below.

| Feature | This compound | 9-hydroxydec-2-enoic Acid (9-HDA) | 9-oxodec-2-enoic Acid (9-ODA) |

| Molecular Formula | C₁₁H₂₀O₃ nih.gov | C₁₀H₁₈O₃ | C₁₀H₁₆O₃ wikipedia.org |

| Carbon Chain | 11 carbons evitachem.com | 10 carbons | 10 carbons wikipedia.org |

| Key Functional Group | Hydroxyl (-OH) at C-9 nih.gov | Hydroxyl (-OH) at C-9 | Ketone (=O) at C-9 wikipedia.org |

| Double Bond | C10-C11 nih.gov | C2-C3 (trans) | C2-C3 (trans) wikipedia.org |

| Known Function | Isolated from Corchorus olitorius. nih.gov | Honeybee royal jelly component; precursor to 9-ODA; co-pheromone. wikipedia.org | Honeybee "queen substance"; regulates colony social structure. wikipedia.org |

Comparison with longer-chain analogues, such as 9-hydroxyoctadecadienoic acid (9-HODE), places this compound within the broader context of lipid metabolism and signaling.

Structural Comparison : 9-HODE is an 18-carbon polyunsaturated fatty acid derived from the essential fatty acid linoleic acid. wikipedia.org Like this compound, it possesses a hydroxyl group at the C-9 position. wikipedia.org However, 9-HODE is significantly longer and more unsaturated, typically containing two double bonds (e.g., at C-10 and C-12). wikipedia.org The various stereoisomers of 9-HODE, such as 9(S)-HODE and 9(R)-HODE, are formed through different enzymatic pathways, including those involving cyclooxygenase (COX) enzymes. wikipedia.org

Functional Parallels : 9-HODE isomers are recognized as important signaling molecules and biomarkers, particularly in mammals. They are involved in processes related to oxidative stress and inflammation. wikipedia.org The formation of 9-HODE can increase significantly under conditions of oxidative stress. wikipedia.org While this compound is a medium-chain fatty acid, its structural feature as a hydroxy fatty acid aligns with the broader class of oxidized lipids (oxylipins) that includes 9-HODE. evitachem.com These molecules are often products of enzymatic or free-radical-mediated oxidation of unsaturated fatty acids and can modulate cellular pathways. wikipedia.orgwikipedia.org A related 18-carbon compound, cis-9-octadecenoic acid (oleic acid), is a key component of cell membranes and is investigated for its role in lipid metabolism and its anti-inflammatory properties. This suggests a potential, though currently unexplored, role for this compound in similar biological domains as a signaling molecule or a metabolite of fatty acid oxidation.

Structural and Functional Comparison with Shorter-Chain Analogues (e.g., 9-hydroxydecenoic acid, 9-oxodec-2-enoic acid)

Potential Role as a Semiochemical or Metabolite in Interspecies Chemical Communication

Semiochemicals are signal-carrying molecules that mediate interactions between organisms. While the shorter-chain analogues 9-HDA and 9-ODA are definitive insect pheromones, the role of this compound is less clear but holds potential. wikipedia.org

The established function of 9-HDA and 9-ODA in honeybee communication provides a strong precedent for investigating C11 hydroxy fatty acids in similar roles. wikipedia.org The ketone group in 9-ODA, derived from the hydroxyl group of 9-HDA, is thought to enhance its volatility, making it effective as an airborne pheromone. The structure of this compound, with its hydroxyl group, suggests it could serve as a precursor to a more volatile keto-acid, analogous to the 9-HDA/9-ODA relationship.

Furthermore, hydroxy fatty acids are involved in plant defense and other ecological interactions. For instance, ω-hydroxyundec-9-enoic acid, an isomer of the subject compound, is known to have antifungal activity in wild rice (Oryza officinalis). nih.gov The isolation of this compound from the leaves of Corchorus olitorius suggests it is a metabolite within this plant. nih.gov Such plant metabolites can play roles in defending against herbivores or pathogens, or in attracting pollinators, thus acting as semiochemicals in plant-insect or plant-microbe interactions.

Methodologies for Assessing Ecological Impact (e.g., OECD Test Guidelines for Algal Toxicity)

Assessing the potential environmental risk of a chemical compound like this compound involves standardized ecotoxicity testing. The Organisation for Economic Co-operation and Development (OECD) provides a suite of guidelines for this purpose.

The OECD Test Guideline 201, "Algal Growth Inhibition Test," is a key method for evaluating a substance's toxicity to aquatic primary producers like freshwater algae. fujifilm.com This test is crucial because algae form the base of many aquatic food webs.

The methodology generally involves the following steps:

Test Organism : A species of green algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus, is cultured in a nutrient-defined medium. fujifilm.comeuropa.eu

Exposure : The exponentially growing algae are exposed to a range of concentrations of the test substance over a period of 72 hours under controlled conditions of light, temperature, and pH. europa.eumdpi.com

Endpoint Measurement : The primary endpoint is the inhibition of algal growth, which is measured by cell counts or a surrogate parameter like biomass. The results are used to calculate the EC₅₀ (median effect concentration), which is the concentration that causes a 50% reduction in growth rate compared to a control group. europa.eumdpi.com

Fatty acids like this compound can present challenges in aquatic testing because they are often "difficult substances." ecetoc.org They may have low water solubility, be unstable, or be susceptible to microbial degradation, making it hard to maintain stable exposure concentrations. europa.euecetoc.org OECD guidance documents provide specific recommendations for such cases, which may include using flow-through systems, renewing the test solution periodically, or measuring concentrations at the beginning and end of the test to confirm exposure levels. ecetoc.org For fatty acids, toxicity can increase with chain length up to the limit of water solubility; for longer chains, no effects may be observed at saturation. europa.eu

Research Applications and Industrial Building Blocks

Utilization as a Versatile Intermediate in Polymer and Material Science Research

9-Hydroxyundec-10-enoic acid is a compound of significant interest in polymer and material science due to its trifunctional nature. Its structure, containing a carboxylic acid group, a secondary hydroxyl group, and a terminal vinyl group, offers multiple reaction sites for the synthesis of a wide array of monomers and polymers. evitachem.comarkema.com This versatility allows it to serve as a valuable bio-based building block, aligning with the growing demand for renewable materials derived from non-petroleum feedstocks. wiley.com

The presence of both a hydroxyl and a carboxylic acid function in the same molecule makes this compound an ideal A-B type monomer for producing polyesters through self-polycondensation. icevirtuallibrary.com Furthermore, it can be copolymerized with other monomers to create polyesters with tailored properties. The hydroxyl group can undergo esterification, while the carboxylic acid can react with alcohols or amines to form esters or amides, respectively. evitachem.com

The terminal double bond provides a further site for polymerization and modification. It can participate in addition polymerization or be functionalized through various chemical reactions, such as epoxidation, hydrogenation, or thiol-ene reactions, to introduce new functionalities into the polymer backbone or as pendant groups. researchgate.net This allows for the creation of cross-linked polymers, graft copolymers, and materials with specific surface properties. icevirtuallibrary.com For instance, the functional groups present in ricinoleic acid, the precursor to this compound, are known to be convertible into a multitude of useful products for various industrial applications. researchgate.net The derivatization of undec-10-enoic acid, a related compound lacking the hydroxyl group, is already established in the synthesis of modified silicones and other polymers. arkema.com

The table below summarizes the reactive functional groups of this compound and their potential applications in polymer synthesis.

| Functional Group | Potential Reactions | Polymer Application |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Polyester synthesis, Polyamide synthesis |

| Hydroxyl (-OH) | Esterification, Etherification, Oxidation | Polyester synthesis, Polyether synthesis, Functional monomer synthesis |

| Vinyl (C=C) | Addition Polymerization, Epoxidation, Hydrogenation, Metathesis | Polyolefin synthesis, Cross-linking, Polymer modification |

Contribution to Green Chemistry Principles in Chemical Synthesis

This compound and its synthesis pathways exemplify several core principles of green chemistry, primarily through its derivation from renewable resources and the use of biocatalytic methods. researchgate.netcondorchem.com

A key aspect of its "green" profile is its origin as a bio-based chemical. It can be synthesized from ricinoleic acid, which constitutes about 90% of the fatty acids in castor oil. condorchem.commdpi.comresearchgate.net Castor oil is a readily available, inedible, and renewable vegetable oil, making it an important feedstock for the chemical industry and an attractive alternative to finite petrochemical resources. condorchem.commdpi.comnih.gov The use of such plant-derived materials is fundamental to developing a more sustainable chemical industry. condorchem.comnih.gov

Furthermore, the production of this compound can be achieved through environmentally benign biocatalytic routes. Research has demonstrated its synthesis via the biotransformation of ricinoleic acid using genetically engineered microorganisms, such as Escherichia coli. evitachem.comresearchgate.net These processes often employ enzymes like Baeyer-Villiger monooxygenases (BVMOs) under mild conditions (e.g., ambient temperature and pressure in aqueous media), which reduces energy consumption and avoids the use of harsh or toxic reagents common in traditional chemical synthesis. evitachem.comresearchgate.net Biocatalytic processes are becoming a competitive alternative to chemical transformations for fatty acid-derived products. researchgate.net

The attributes of this compound that align with green chemistry principles are outlined in the table below.

| Green Chemistry Principle | Application to this compound |

| Renewable Feedstocks | Synthesized from ricinoleic acid, a major component of castor oil, a renewable plant-based resource. researchgate.netmdpi.com |

| Biocatalysis | Can be produced using engineered whole-cell biocatalysts, reducing the need for harsh chemical reagents and conditions. evitachem.comresearchgate.net |

| Atom Economy | As a trifunctional molecule, it allows for direct chemical transformations, potentially reducing the number of synthetic steps and waste generation. evitachem.com |

| Safer Solvents & Conditions | Biocatalytic synthesis occurs in aqueous media under mild temperature and pH, enhancing process safety. evitachem.com |

Development of Other Biologically Active Compounds (from a chemical synthesis perspective)

From a chemical synthesis perspective, this compound serves as a versatile starting material for the development of other biologically active molecules. Its three distinct functional groups—hydroxyl, carboxyl, and vinyl—can be selectively modified to create a diverse range of derivatives with potential therapeutic or agricultural applications. evitachem.commdpi.com

The chemical reactivity of each functional group allows for targeted transformations:

Oxidation of the secondary hydroxyl group can yield the corresponding ketone. evitachem.com

Esterification or amidation of the carboxylic acid group can produce various esters and amides.

Reactions at the double bond , such as dihydroxylation or oxidative cleavage, can lead to diols or shorter-chain fatty acid derivatives. mdpi.com

A notable example is the synthesis of (Z)-11-hydroxyundec-9-enoic acid, an isomer and a potent antifungal agent, which can be produced via the transesterification of a bio-enzymatically derived ester intermediate related to the ricinoleic acid pathway. mdpi.comresearchgate.net This demonstrates how a renewable fatty acid can be converted into a valuable bioactive compound through a combination of biocatalysis and chemical synthesis. mdpi.comresearchgate.net

Furthermore, studies on ω-hydroxyundec-9-enoic acid, a close structural isomer, have shown that it can induce apoptosis in non-small cell lung cancer cells through pathways involving reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. nih.gov While this research pertains to an isomer, it highlights the potential of the C11 hydroxy unsaturated fatty acid scaffold in developing new anti-cancer agents. evitachem.comnih.gov The synthesis of such derivatives often starts from precursors like ricinoleic acid, underscoring the role of these fatty acids as building blocks in medicinal chemistry. researchgate.net

The following table illustrates potential synthetic transformations of this compound to yield other functional compounds.

| Functional Group Targeted | Reaction Type | Product Class | Potential Application |

| Hydroxyl (-OH) | Oxidation | Keto acids | Synthetic intermediates |

| Carboxylic Acid (-COOH) | Esterification / Amidation | Fatty acid esters / amides | Bioactive compound derivatives researchgate.net |

| Vinyl (C=C) | Oxidative Cleavage | Dicarboxylic acids / Aldehydo-acids | Polymer precursors, synthetic intermediates |

| Multiple Groups | Isomerization / Functionalization | Isomeric hydroxy acids | Antifungal agents mdpi.com |

Future Research Directions for 9 Hydroxyundec 10 Enoic Acid

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

The complete biosynthetic and degradation pathways of 9-hydroxyundec-10-enoic acid are not yet fully understood. While it has been isolated from natural sources like the leaves of Corchorus olitorius (Moroheiya), the precise enzymatic steps leading to its formation and subsequent breakdown in various organisms are still largely a black box. nih.gov Future research will likely focus on identifying the specific enzymes and genetic machinery responsible for its synthesis. This could involve transcriptomic and proteomic analyses of organisms known to produce this compound to pinpoint candidate genes and enzymes.

Furthermore, understanding its degradation is equally crucial. Investigating the metabolic fate of this compound will provide insights into its lifecycle within biological systems and its potential roles in metabolic networks. Identifying the enzymes and pathways involved in its breakdown could reveal novel catabolic processes for unsaturated fatty acids.

Advanced Biocatalyst and Process Design for Sustainable and Scalable Production

Current production methods for this compound and related compounds often rely on multi-step enzymatic cascades. For instance, recombinant Escherichia coli has been engineered to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid. scispace.comsciepublish.comresearchgate.net This process typically involves an alcohol dehydrogenase (ADH), a Baeyer-Villiger monooxygenase (BVMO), and an esterase. researchgate.netacs.org

Future research will aim to enhance the efficiency and scalability of this production. Key areas for improvement include:

Biocatalyst Optimization: Engineering more robust and efficient enzymes through techniques like directed evolution and protein engineering. This could lead to biocatalysts with higher substrate affinity, increased turnover rates, and greater stability under industrial process conditions. researchgate.net

Process Intensification: Developing optimized bioreactor conditions and whole-cell biotransformation strategies to increase product titers and yields. researchgate.netacs.org For example, a final concentration of 4.0 g/L of ω-hydroxyundec-9-enoic acid has been achieved by optimizing biotransformation conditions. acs.orgmdpi.com

Alternative Feedstocks: Exploring the use of other renewable feedstocks beyond ricinoleic acid, such as oleic acid from olive oil, to create more sustainable and cost-effective production pipelines. mdpi.com

| Enzyme/System | Substrate | Product | Key Research Finding | Reference |

|---|---|---|---|---|

| Recombinant E. coli (expressing ADH, BVMO, esterase) | Ricinoleic Acid | ω-hydroxyundec-9-enoic acid | Achieved a final concentration of 4.0 g/L with a conversion rate of over 80%. | sciepublish.comacs.orgmdpi.com |

| Recombinant E. coli | Olive Oil (containing oleic acid) | 9-hydroxynonanoic acid | Demonstrated the feasibility of using alternative, readily available feedstocks. | mdpi.com |

Comprehensive Exploration of Novel Molecular Targets and Biological Activities

Preliminary studies have indicated that ω-hydroxyundec-9-enoic acid, a structural isomer of this compound, possesses antifungal and potential anti-cancer properties. sciepublish.comnih.govmdpi.com Specifically, it has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells through a mechanism involving reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. nih.gov It has also been found to induce apoptosis in breast cancer cells via the generation of mitochondrial ROS and phosphorylation of AMPK. semanticscholar.org

However, the full spectrum of biological activities and molecular targets for this compound itself remains largely unexplored. Future research should undertake a comprehensive screening of this compound against a wide array of biological targets to uncover novel therapeutic potentials. This could involve:

Target-based screening: Testing the compound's activity against known protein targets involved in various diseases, such as kinases, proteases, and receptors.

Phenotypic screening: Assessing the compound's effects on various cellular models of disease to identify new and unexpected biological activities.

Mechanism of action studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to elucidate the precise molecular pathways involved. This could reveal novel drug targets and provide a deeper understanding of cellular processes. For instance, the role of AMPK activation in the apoptotic effects of related compounds suggests a promising avenue for investigation. semanticscholar.org

| Compound Variant | Biological Activity | Cell Line | Mechanism | Reference |

|---|---|---|---|---|

| ω-hydroxyundec-9-enoic acid | Induction of apoptosis | Non-small cell lung cancer (NSCLC) | ROS-mediated endoplasmic reticulum (ER) stress | nih.gov |

| ω-hydroxyundec-9-enoic acid | Induction of apoptosis | Breast cancer cells | Generation of mitochondrial ROS and phosphorylation of AMPK | semanticscholar.org |

| (Z)-11-hydroxyundec-9-enoic acid | Antifungal agent | Wild rice (Oryza officinalis) | Not specified | mdpi.com |

Development of High-Throughput Analytical Methodologies for Complex Biological Systems

To facilitate the comprehensive study of this compound in complex biological matrices, the development of high-throughput analytical methods is essential. Current analytical techniques for similar compounds often involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). While effective, these methods can be time-consuming and may not be suitable for large-scale screening efforts. nih.govspectroscopyonline.com

Future research should focus on developing and validating rapid and sensitive analytical methods. Promising approaches include:

Ultra-High-Pressure Liquid Chromatography (UPLC)-MS/MS: This technique offers significantly shorter run times compared to conventional HPLC, making it more amenable to high-throughput analysis. nih.govmdpi.com

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS): This ambient ionization technique allows for the direct analysis of samples with minimal preparation, offering the potential for extremely high-throughput screening of reaction arrays. rsc.org

Automated Solid-Phase Extraction (SPE): Integrating automated SPE systems can streamline sample preparation, a common bottleneck in analytical workflows, further enhancing throughput. mdpi.com

The development of such methods will be critical for pharmacokinetic studies, metabolomic profiling, and the large-scale screening of biological samples, ultimately accelerating the pace of research into this compound.

Q & A

Q. What are the established synthesis protocols for 9-hydroxyundec-10-enoic acid, and how can purity be validated?

Synthesis typically involves organic oxidation or esterification of precursor fatty acids, followed by purification via column chromatography. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or nuclear magnetic resonance (NMR) for structural confirmation . Accelerated stability studies under varying pH and temperature conditions, analyzed via high-performance liquid chromatography (HPLC), ensure compound integrity during storage .

Q. How is the structural configuration of this compound characterized?

Stereochemical analysis employs techniques like chiral-phase HPLC or circular dichroism (CD) spectroscopy. Double-bond geometry (e.g., cis vs. trans) is determined using Fourier-transform infrared (FTIR) spectroscopy or NOESY NMR experiments .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in inert, airtight containers at -20°C under nitrogen atmosphere to prevent oxidation. Stability assessments should include periodic HPLC analysis to detect degradation products, particularly under light exposure .

Q. How can researchers mitigate risks when handling this compound in laboratory settings?

Follow EU Regulation 1272/2008 (CLP) guidelines: use fume hoods, nitrile gloves, and safety goggles. Implement spill containment protocols with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in model organisms?

Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic flux in vivo. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with knockout models to identify enzyme-specific interactions . Compare results across species (e.g., rodents vs. human cell lines) to assess translational relevance .

Q. How can contradictory data on the biological activity of this compound be resolved?

Conduct systematic reviews to identify confounding variables (e.g., solvent polarity in assays). Validate findings using orthogonal methods: e.g., corroborate in vitro anti-inflammatory results with in vivo cytokine profiling . Cross-check with structurally analogous compounds (e.g., 9-HODE) to isolate structure-activity relationships .

Q. What computational tools are effective for predicting the interactions of this compound with cellular receptors?

Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) trajectories (GROMACS) can model ligand-receptor binding affinities. Validate predictions with surface plasmon resonance (SPR) assays to quantify binding kinetics .

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound?

Use logarithmic concentration ranges (e.g., 1 nM–100 µM) and include positive/negative controls (e.g., staurosporine for apoptosis). Assess viability via ATP-based luminescence assays (e.g., CellTiter-Glo) and validate with flow cytometry for apoptosis markers .

Q. What regulatory frameworks govern the use of this compound in preclinical research?

Compliance with REACH (EC 1907/2006) and CLP (EC 1272/2008) regulations is mandatory. Document hazard assessments per Annex XI of REACH, including ecotoxicity data from Daphnia magna or algal growth inhibition tests .

Q. How can the enantiomeric purity of synthetic this compound be ensured for pharmacological studies?

Employ chiral stationary phases in HPLC (e.g., Chiralpak AD-H) or supercritical fluid chromatography (SFC). Validate enantiomeric excess (ee) via polarimetry or X-ray crystallography .

Methodological Considerations

- Data Contradiction Analysis : Use Bayesian meta-analysis to weigh evidence quality and identify publication bias .

- Ecological Impact Studies : Follow OECD Test Guidelines (e.g., OECD 201 for algal toxicity) to standardize environmental risk assessments .

- Structural Elucidation : Combine 2D NMR (COSY, HSQC) with high-resolution MS (HRMS) for unambiguous assignment of hydroxyl and double-bond positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.